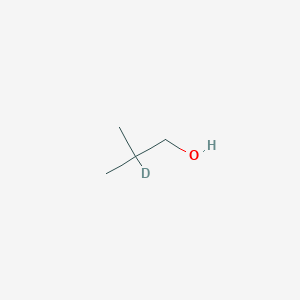

2-Methylpropyl-2-D1 alcohol

Description

The Unique Role of Deuterium (B1214612) as an Isotope Probe in Molecular Investigations

Among the stable isotopes used for labeling, deuterium (²H or D), an isotope of hydrogen, holds a unique position. The significant mass difference between protium (B1232500) (¹H) and deuterium (doubling the mass) leads to a pronounced kinetic isotope effect (KIE). libretexts.orgwikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

The C-D bond is stronger and has a lower zero-point energy compared to the C-H bond, making it more difficult to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org This deuterium kinetic isotope effect, expressed as the ratio of the rate constants (kH/kD), can be substantial, often ranging from 6 to 10. wikipedia.org

This pronounced KIE makes deuterium a powerful probe for studying reaction mechanisms. libretexts.orglibretexts.org By selectively replacing hydrogen with deuterium at specific positions in a molecule and observing the effect on the reaction rate, chemists can determine whether a particular C-H bond is broken in the rate-determining step of the reaction. libretexts.orgcolumbia.edu

Furthermore, deuterium labeling finds applications in:

Improving Pharmacokinetic Properties of Drugs: By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the metabolic stability of a drug can be enhanced, leading to a longer half-life and potentially allowing for lower or less frequent dosing. symeres.comacs.org

NMR Spectroscopy: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons, allowing for clearer spectra of the analyte. acs.org

Raman Microspectroscopy: Raman spectroscopy combined with deuterium isotope probing (Raman-DIP) allows for the study of metabolic activity at the single-cell level. nih.govasm.org Cells that are metabolically active will incorporate deuterium from heavy water (D₂O) into their biomass, which can be detected by a characteristic shift in the Raman spectrum. optica.org

Overview of 2-Methylpropyl-2-D1 Alcohol as a Specialized Research Isotope Probe

This compound, also known as isobutanol-2-d1, is a deuterated form of isobutanol where the hydrogen atom at the second carbon position is replaced by a deuterium atom. cymitquimica.commolaid.com This specific isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies. cymitquimica.com

The presence of deuterium at a specific, non-exchangeable position allows researchers to probe the mechanisms of reactions involving isobutanol or related structures. For instance, in studies of solvolysis reactions, the secondary β-deuterium isotope effect observed with deuterated alkyl halides provides insights into the degree of hyperconjugation and the nature of the transition state. cdnsciencepub.com

While detailed research findings specifically on this compound are not extensively available in the public domain, its utility can be inferred from the broader applications of deuterium-labeled compounds. It serves as a specialized probe where understanding the role of the C-H bond at the 2-position of the isobutyl group is critical.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 20440-13-5 |

| Molecular Formula | C₄H₉DO |

| Molecular Weight | 75.13 g/mol |

| Appearance | Colorless Liquid |

| Purity | Typically ≥98 atom % D |

The data in this table is compiled from sources. cymitquimica.comclearsynth.commolbase.com

The synthesis of such specifically labeled compounds often involves multi-step chemical processes that are designed to introduce deuterium at the desired position with high selectivity. osti.govacs.orgchemicalbook.com The availability of these labeled molecules is crucial for advancing our understanding of chemical reactions and biological processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-deuterio-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Site Specific Deuterium Incorporation in Alcohols

Strategies for Regioselective Deuteration and Isotopic Enrichment of Alcohol Substrates

A variety of methods have been developed to control the position of deuterium (B1214612) incorporation in alcohols, each with its own advantages and limitations.

Transition metal catalysis is a prominent strategy for direct C-H bond activation and subsequent hydrogen-deuterium (H-D) exchange. researchgate.net These methods often utilize readily available and inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.netrsc.org

Homogeneous catalysts, such as those based on iridium, rhodium, ruthenium, manganese, and iron, have demonstrated significant utility in this area. researchgate.netresearchgate.netsnnu.edu.cn For instance, iridium complexes have been effectively used for the ortho-selective deuteration of aromatic compounds containing a directing group. snnu.edu.cn Ruthenium pincer complexes have also been shown to efficiently catalyze the deuteration of alcohols in D₂O. researchgate.net First-row transition metals like manganese and iron offer a more cost-effective and benign approach to regioselective deuteration of primary and secondary alcohols. rsc.org Depending on the metal center, selective deuteration at the α-position or both α- and β-positions of primary alcohols can be achieved. rsc.org

Heterogeneous catalysts, such as platinum or palladium on carbon, are also employed for H-D exchange reactions, often using deuterium gas. nju.edu.cn While effective, these methods can sometimes require elevated temperatures, which may compromise chemoselectivity. nju.edu.cn A plausible mechanism for these exchange reactions involves the oxidative addition of a C-H bond to the metal center, followed by H-D exchange and reductive elimination to yield the deuterated product. jst.go.jp

Table 1: Examples of Transition Metal Catalysts for H-D Exchange in Alcohols

| Catalyst System | Deuterium Source | Key Features |

| Iridium(III) NHC-based complexes | D₂O | Selective deuteration of aryl amines. snnu.edu.cn |

| Ruthenium pincer complexes (e.g., Ru-MACHO) | D₂O | Selective α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols. researchgate.netmdpi.com |

| Manganese and Iron pincer complexes | D₂O | Cost-effective, regioselective deuteration of primary and secondary alcohols. researchgate.netrsc.org |

| Platinum on carbon (Pt/C) | D₂O / i-PrOD-d₈ | Effective for deuterating various functional groups, including alcohols and carboxylic acids. jst.go.jp |

| Silver catalysts (e.g., AgOTf) | D₂O | Catalyzes regioselective deuteration of electron-rich arenes and heteroarenes under mild, neutral conditions. nih.gov |

This table provides a summary of various catalyst systems and is not exhaustive.

Biocatalysis offers unparalleled selectivity for the synthesis of chiral deuterated molecules. bohrium.com Enzymes, such as alcohol dehydrogenases (ADHs), can facilitate highly stereospecific hydrogen (or deuterium) transfer. researchgate.net

A significant challenge in biocatalytic deuteration is the regeneration of the deuterated cofactor, typically [4-²H]-NADH. bohrium.com Recent advancements have led to the development of systems that utilize hydrogen gas (H₂) and D₂O to generate and recycle [4-²H]-NADH, enabling a variety of NADH-dependent reductases to perform asymmetric deuterations of carbonyls, imines, and alkenes with excellent chemo-, stereo-, and isotopic selectivity. bohrium.com For example, over-expressed ADH from Rhodococcus ruber has been used with d₈-2-propanol as the deuterium source to produce enantiopure deuterated secondary alcohols on a preparative scale. researchgate.net

Chemoenzymatic strategies combine the advantages of both chemical and biological catalysis. This can involve using lipases for kinetic resolution of racemic alcohols, followed by chemical modification. mdpi.com Such approaches are valuable for preparing optically active alcohols that may not be accessible through purely chemical or biological methods alone. rsc.org

Table 2: Biocatalytic Systems for Deuteration

| Enzyme/System | Deuterium Source | Transformation | Key Features |

| NADH-dependent reductases with [4-²H]-NADH recycling | ²H₂O | Asymmetric reduction of C=O, C=N, and C=C bonds | High chemo-, stereo-, and isotopic selectivity under ambient conditions. bohrium.com |

| Alcohol Dehydrogenase (ADH-'A') from Rhodococcus ruber | d₈-2-propanol | Stereoselective reduction of ketones | Produces enantiopure deuterium-labeled secondary alcohols. researchgate.net |

| Ene-reductases (ERs) and Transaminases (TAms) | Not specified | Molecular assembly of amino alcohols | Provides access to diastereomerically enriched amino alcohols. ucl.ac.uk |

This table highlights selected biocatalytic systems and their applications in deuteration.

Reductive deuteration of carbonyl compounds and their derivatives is a classic and effective method for preparing deuterated alcohols. Traditional methods often rely on expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). mdpi.com

More recently, single-electron transfer (SET) reductive deuteration methods have emerged as a powerful alternative. nju.edu.cn Samarium(II) iodide (SmI₂) in the presence of D₂O has proven to be a mild and highly effective system for the reductive deuteration of various functional groups, including carboxylic acids, esters, and acyl chlorides, to yield α,α-dideuterio alcohols with excellent deuterium incorporation and functional group tolerance. mdpi.comresearchgate.net This method avoids the need for highly activated and often commercially unavailable starting materials. mdpi.com Another SET system utilizes sodium dispersions with deuterated ethanol (B145695) (EtOD) as the deuterium donor. nju.edu.cn

These reductive pathways are particularly valuable for introducing deuterium at specific positions, such as the α-carbon of an alcohol, which can be challenging to achieve through direct H-D exchange.

Innovations and Challenges in Deuterium Labeling of Branched Alcohols and Related Complex Organic Structures

The deuteration of branched alcohols, such as 2-methylpropanol, and other complex organic structures presents unique challenges. Steric hindrance around the target C-H bond can significantly impact the efficiency and selectivity of many deuteration methods.

Transition metal-catalyzed H-D exchange reactions can be less effective for branched structures due to the increased steric bulk impeding the interaction between the substrate and the catalyst's active site. researchgate.net While methods exist for the deuteration of linear primary and secondary alcohols, achieving high levels of incorporation at specific sites in branched systems often requires tailored catalysts or more forcing reaction conditions. researchgate.net

Reductive methods, such as the SmI₂-D₂O system, can be more amenable to complex structures due to the nature of the radical intermediates formed. mdpi.com The synthesis of specifically labeled compounds like 2-Methylpropyl-2-D1 alcohol (CAS No. 20440-13-5) would likely involve the reduction of a suitable precursor, such as 2-methylpropanal, with a deuterium-donating reducing agent. molbase.com

The development of catalysts and reagents with enhanced selectivity and reactivity is an ongoing area of research. For instance, the use of directing groups can help to overcome steric challenges in transition metal catalysis by positioning the catalyst in proximity to the desired C-H bond. snnu.edu.cn Furthermore, the combination of different catalytic strategies, such as chemoenzymatic approaches, holds promise for the synthesis of complex, stereospecifically deuterated branched alcohols.

Iii. Mechanistic Elucidation Through Kinetic Isotope Effects with 2 Methylpropyl 2 D1 Alcohol

Theoretical Framework and Principles of Kinetic Isotope Effects (KIEs) in Organic Reactions

The kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org For hydrogen/deuterium (B1214612) substitution, this is expressed as kH/kD. libretexts.org

The physical basis for the KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower ZPE than a corresponding C-H bond due to the greater mass of deuterium. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond.

If the breaking of a C-H bond is part of the rate-determining step, the reaction will proceed more slowly for the deuterated compound, resulting in a "primary" KIE, where kH/kD > 1. wikipedia.org The magnitude of the primary KIE for C-H bond cleavage is typically in the range of 1 to 8. libretexts.org A value around 6-7 suggests a transition state where the hydrogen is symmetrically transferred, while lower values may indicate an early or late transition state. niscpr.res.in

Conversely, "secondary" kinetic isotope effects (SKIEs) are observed when the C-H bond being isotopically substituted is not broken in the rate-determining step but is located at or near the reaction center. wikipedia.org These effects are smaller, with typical kH/kD values ranging from approximately 0.7 to 1.5. They arise from changes in the vibrational environment of the C-H/C-D bond as the reaction progresses from reactants to the transition state, often linked to a change in hybridization of the carbon atom. wikipedia.org

Application of Deuterium Substitution at the 2-Position to Determine Rate-Limiting Steps in Alcohol Transformations

The substitution of deuterium at the α-carbon of an alcohol, as in 2-Methylpropyl-2-D1 alcohol (the deuterated form of isobutanol), is a classic strategy to determine if the α-C-H bond is cleaved in the rate-limiting step of an alcohol transformation, particularly in oxidation reactions. A significant primary kinetic isotope effect provides strong evidence for a mechanism involving hydride transfer or hydrogen atom abstraction from the α-carbon in the slowest step.

Numerous studies have employed this technique to clarify the mechanisms of alcohol oxidations by various reagents. For example, in the oxidation of aliphatic alcohols by butyltriphenylphosphonium dichromate (BTPPD), a substantial primary KIE was observed for deuterated ethanol (B145695) and 2-propanol, indicating that the cleavage of the α-C-H bond is indeed the rate-determining step. niscpr.res.in Research on the oxidation of a series of primary and secondary alcohols by this reagent provided key kinetic data, including for 2-methylpropan-1-ol. niscpr.res.in

| Alcohol | Deuterated Substrate | Oxidizing Agent | kH/kD | Mechanistic Conclusion | Reference |

|---|---|---|---|---|---|

| Ethanol | CH3CD2OH | Butyltriphenylphosphonium dichromate | 5.96 (at 298 K) | α-C-H bond cleavage is rate-determining. | niscpr.res.in |

| 2-Propanol | (CH3)2CDOH | Butyltriphenylphosphonium dichromate | 6.03 (at 298 K) | α-C-H bond cleavage is rate-determining. | niscpr.res.in |

| 2-Propanol | (CH3)2CDOH | Dimethyldioxirane | 5.2 | C-H bond cleavage is a key part of the rate-determining step. | researchgate.net |

| Benzyl (B1604629) Alcohol | C6H5CD2OH | Fe-N-C catalyst with O2 | 4.8 | β-H elimination is a kinetically-relevant step. | osti.gov |

| Acetaldehyde | CH3CDO | Quinolinium Dichromate | 6.4 (at 313 K) | Cleavage of the aldehydic C-H bond is rate-determining. | srce.hr |

The data consistently show large kH/kD values when the α-hydrogen is substituted with deuterium, confirming that the cleavage of this specific bond is central to the rate-limiting step in these oxidation reactions. niscpr.res.inresearchgate.netosti.govsrce.hr In the case of 2-methylpropan-1-ol oxidation, a similar large KIE would be expected, confirming a mechanism where the hydride is removed from the C-2 position in the slow step. This approach has also been crucial in understanding enzyme-catalyzed alcohol oxidations, such as those by alcohol dehydrogenase. nih.govacs.orgnumberanalytics.com

Stereochemical Investigations and Reaction Pathway Analysis using Deuterium-Labeled Isomers of this compound

Beyond identifying rate-limiting steps, stereospecifically labeled substrates, such as the (R) and (S) enantiomers of this compound, are invaluable for probing the stereochemistry of reaction mechanisms. The fate of the deuterium label in the product can reveal whether a reaction proceeds with inversion, retention, or racemization of configuration at the reaction center.

This method is particularly powerful for distinguishing between substitution mechanisms like SN1 and SN2. For example, in a nucleophilic substitution reaction:

An SN2 mechanism would proceed with a predictable inversion of stereochemistry. If (R)-2-Methylpropyl-2-D1-X (where X is a leaving group) were to react via an SN2 pathway, the product would have the (S) configuration.

An SN1 mechanism , proceeding through a planar carbocation intermediate, would lead to a racemic or nearly racemic mixture of (R) and (S) products, as the nucleophile can attack from either face of the carbocation.

The synthesis and analysis of such stereospecifically deuterated molecules are critical for these studies. nih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of chiral derivatives, such as O-acetylmandelate esters, can be used to determine the enantiomeric purity of the deuterated alcohols and their products. researchgate.net This allows for a quantitative analysis of the stereochemical outcome of a reaction.

For instance, studies on the deuteration of alcohols have shown that the reaction pathway can dictate the stereochemical outcome. jst.go.jp Ruthenium-catalyzed deuteration of flexible, linear alcohols can sometimes lead to racemization through a dehydrogenation-hydrogenation pathway, while other pathways can proceed with retention of configuration. jst.go.jp The use of specifically deuterated sterols has also been instrumental in demonstrating the high degree of stereoelectronic control in reactions like enolization. arkat-usa.org

Complementary Role of Computational Chemistry in Elucidating Isotope Effects for Alcohol Mechanisms

In modern mechanistic studies, experimental KIE measurements are often paired with computational chemistry, most notably Density Functional Theory (DFT), to build a more complete picture of the reaction pathway. researchgate.netnumberanalytics.com This combined experimental/theoretical approach provides a powerful method for validating or refuting proposed reaction mechanisms. researchgate.netrsc.org

Computational methods allow for the calculation of theoretical KIEs for proposed transition state structures. By comparing the computationally predicted KIE with the experimentally measured value, researchers can assess the validity of their proposed transition state geometry. rsc.org

Key applications of computational chemistry in this context include:

Transition State Modeling: DFT can be used to model the geometry and vibrational frequencies of reactants and transition states for a proposed mechanism. These frequencies are then used in conjunction with the Bigeleisen-Mayer equation to calculate the expected KIE. acs.org

Distinguishing Between Mechanisms: If several reaction pathways are plausible, KIEs can be calculated for each. The mechanism whose calculated KIE best matches the experimental value is considered the most likely. rsc.org

Investigating Quantum Tunneling: In some hydrogen transfer reactions, especially at low temperatures or in enzymatic systems, quantum tunneling can contribute significantly to the reaction rate, leading to abnormally large KIEs. acs.orgoup.com Computational models can be designed to incorporate tunneling effects, providing a more accurate replication of experimental observations that cannot be explained by classical transition state theory alone. acs.org

For example, in the Swern oxidation of alcohols, DFT calculations have been used to model the intramolecular hydrogen transfer step and compute the corresponding KIEs, which were then compared to experimental results to refine the understanding of the mechanism and the influence of the solvent. rsc.org Similarly, for iridium-catalyzed deuteration of alcohols, DFT studies helped elucidate a pathway involving dehydrogenation to a carbonyl intermediate followed by deuteration. rsc.orgrsc.org

Iv. Metabolic Pathway Delineation and Biotransformation Studies Utilizing 2 Methylpropyl 2 D1 Alcohol

In Vivo Tracing of Carbon Skeletal Fates and Metabolic Fluxes Derived from Deuterium-Labeled Alcohols

Stable isotopes like deuterium (B1214612) are powerful tools for tracing the metabolic fate of molecules within a living organism. nih.govresearchgate.net By introducing 2-Methylpropyl-2-D1 alcohol, scientists can follow the deuterium label as the molecule is processed, allowing for the mapping of its metabolic journey and the quantification of flow through various biochemical pathways. researchgate.net

The principal route for the metabolism of primary alcohols in vivo occurs predominantly in the liver. nih.govmdpi.com This oxidative pathway involves two main enzymatic steps. researchgate.netcoconote.app

Oxidation to Aldehyde: The initial step is the oxidation of the alcohol to its corresponding aldehyde. This reaction is primarily catalyzed by cytosolic enzymes called alcohol dehydrogenases (ADHs). nih.govmdpi.comresearchgate.net In the case of isobutanol, it is converted to isobutyraldehyde.

Oxidation to Carboxylic Acid: The aldehyde is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs), which are largely located in the mitochondria. nih.govresearchgate.net Isobutyraldehyde is thus converted to isobutyric acid.

The substrate specificity of ADH isozymes varies, influencing the rate at which different alcohols are metabolized. nih.gov Studies on human class I ADH have shown that the enzyme's affinity, reflected by the Michaelis constant (Km), is generally higher for longer-chain primary alcohols compared to ethanol (B145695). nih.gov The specificity of these enzymes is primarily manifested in substrate binding rather than the catalytic rate. nih.gov

| Enzyme/Pathway | Typical Substrates | Kinetic Isotope Effect (D(V/K)) with Deuterated Ethanol | Significance in Flux Analysis |

| Alcohol Dehydrogenase (ADH) | Primary alcohols (e.g., ethanol, isobutanol) | ~3.22 | A significant KIE indicates this pathway is a major contributor to metabolism. nih.gov |

| Microsomal Ethanol-Oxidizing System (MEOS) | Ethanol (especially at high concentrations) | ~1.13 | A low KIE suggests a different reaction mechanism where C-H bond breaking is less rate-limiting. nih.gov |

| Catalase | Ethanol (in the presence of H₂O₂) | ~1.83 | A moderate KIE allows its contribution to be distinguished from ADH and MEOS. nih.gov |

This table presents representative data for deuterated ethanol to illustrate how KIE values are used to differentiate metabolic pathway fluxes. The principles are directly applicable to the study of this compound.

Following its formation, isobutyric acid (derived from this compound) can enter central metabolism. It is typically activated to its coenzyme A (CoA) thioester, isobutyryl-CoA. This intermediate can then be converted through a series of reactions into succinyl-CoA, which is a key component of the tricarboxylic acid (TCA) cycle.

Once the carbon skeleton of the deuterated alcohol enters central metabolic pools, it can be utilized in anabolic pathways for the synthesis of a wide range of essential biomolecules. solubilityofthings.com Isotope tracing studies allow for the direct observation of this incorporation. For example, the deuterium label from this compound can be traced into:

Amino Acids: Carbon atoms entering the TCA cycle can be used as precursors for the synthesis of non-essential amino acids like glutamate (B1630785) and glutamine.

Glucose: Through gluconeogenesis, TCA cycle intermediates can be converted into glucose.

Fatty Acids and Lipids: Acetyl-CoA derived from the metabolism of the alcohol can be used for de novo lipogenesis, the synthesis of fatty acids. nih.gov Deuterium labeling is a well-established method for measuring rates of lipogenesis in vivo. nih.govresearchgate.net

In Vitro Biotransformation Analysis with Isolated Enzyme Systems and Cellular Models

In vitro systems, including purified enzymes and cell cultures, provide a controlled environment to dissect the specific biochemical transformations of this compound without the systemic complexities of a whole organism. nih.govprib2011.org These models are crucial for detailed kinetic analysis and for understanding cellular responses. mdpi.com

Using isolated ADH and ALDH enzymes, researchers can precisely measure kinetic parameters (Km and kcat) for this compound and compare them to the non-deuterated form. nih.gov This allows for a direct quantification of the kinetic isotope effect on the enzymatic reaction, providing fundamental insights into the reaction mechanism. nih.govnih.gov

Cellular models, such as primary hepatocytes or engineered microbial cells, are used to study the uptake and metabolism of deuterated isobutanol in an intact cellular environment. nih.govnih.govnih.gov By supplying this compound to the cell culture medium, scientists can monitor its disappearance and the appearance of deuterated metabolites (e.g., isobutyraldehyde, isobutyric acid) both inside the cells and in the surrounding medium over time. This approach helps to identify metabolic bottlenecks and understand how the cell's metabolic network processes the compound. nih.gov

| In Vitro System | Key Information Gained | Example Application |

| Isolated Enzymes (e.g., ADH, ALDH) | - Precise kinetic parameters (Km, kcat)- Quantification of the Kinetic Isotope Effect (KIE)- Mechanistic insights into the catalytic reaction | Determining the precise reduction in reaction rate for this compound by ADH compared to isobutanol. nih.govnih.gov |

| Cellular Models (e.g., Hepatocytes) | - Rate of uptake and metabolism- Identification of intracellular and extracellular metabolites- Anabolic incorporation into cellular biomolecules | Tracing the deuterium label from this compound into newly synthesized fatty acids within liver cells. nih.gov |

| Engineered Microbes | - Pathway efficiency and yield- Identification of metabolic bottlenecks- Cofactor (e.g., NADH/NADPH) balance | Optimizing engineered E. coli to produce isobutanol by analyzing metabolic flux from deuterated precursors. nih.govnih.gov |

Deuterium Metabolic Imaging (DMI) and Spectroscopy (DMS) for Real-Time Metabolic Flux Assessment using Deuterated Substrates

Deuterium Metabolic Imaging (DMI) and Spectroscopy (DMS) are non-invasive magnetic resonance (MR)-based techniques that have emerged as powerful methods for visualizing and quantifying metabolic processes in vivo. cam.ac.uknih.govnih.gov These methods leverage the administration of a deuterium-labeled substrate to track its conversion into various downstream products in three dimensions and in real-time. yale.edunih.govresearchgate.net

The core advantages of DMI/DMS include:

Low Background Signal: The natural abundance of deuterium in the body is very low (approximately 0.015%), resulting in minimal background noise and making the signals from the administered deuterated compound and its products easy to detect. nih.govnih.gov

Safety: Deuterium is a non-radioactive stable isotope, making it safe for use in human studies. yale.edu

In a typical DMI experiment using a substrate like this compound, the subject would be administered the compound, and 3D MR spectroscopic imaging would be used to acquire deuterium signals from the tissue of interest (e.g., the liver or brain). yale.eduresearchgate.net The resulting spectra would show distinct peaks for the parent compound and its metabolic products, each at a unique chemical shift. yale.edu By acquiring data over time, it is possible to generate dynamic maps of metabolic activity, showing where the substrate is being consumed and where the products are being formed. yale.edunih.gov This provides a direct, non-invasive measurement of metabolic flux. nih.govnih.gov While much of the development has used deuterated glucose and acetate, the principles are directly applicable to other deuterated substrates like this compound for probing specific metabolic pathways. nih.govyale.edunih.gov

V. Advanced Analytical Techniques for Characterization and Quantification of 2 Methylpropyl 2 D1 Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For deuterium-labeled compounds, both deuterium (B1214612) (²H) and proton (¹H) NMR offer unique insights into the molecular structure and isotopic distribution.

Deuterium NMR (²H or D NMR) directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org This technique is highly effective for verifying the success of a deuteration process, as a labeled compound will exhibit a distinct signal in the ²H NMR spectrum. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium atom. magritek.com

For 2-Methylpropyl-2-D1 alcohol, a ²H NMR spectrum would show a signal corresponding to the deuterium atom at the C-2 position. The position of this signal confirms that deuteration has occurred at the intended site. Furthermore, quantitative ²H NMR (qNMR) can be employed to determine the isotopic enrichment, or the percentage of molecules that have incorporated the deuterium label at that specific position. acs.orgresearchgate.net By integrating the signal corresponding to the deuterium at C-2 and comparing it to a known standard, the precise level of deuterium incorporation can be calculated. nih.govwiley.com This quantitative analysis is vital for applications where the exact isotopic ratio is critical. Although ²H NMR generally has lower resolution and sensitivity compared to ¹H NMR, its specificity to deuterium makes it an indispensable tool for confirming the position and quantity of the label. wikipedia.org

Table 1: Predicted ²H and ¹H NMR Chemical Shifts for this compound

| Position/Group | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH ₃ | ¹H | ~ 0.9 | Doublet | Protons on the two methyl groups are equivalent. |

| CH | ¹H | ~ 1.8 | Multiplet | |

| CH ₂ | ¹H | ~ 3.4 | Doublet | |

| OH | ¹H | Variable (e.g., 2-5) | Singlet | Position is concentration and solvent dependent; disappears upon D₂O exchange. |

| C-2 | ²H | ~ 3.4 | Broad Singlet | The key signal confirming the position of the deuterium label. |

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic molecules. In the case of this compound, the ¹H NMR spectrum provides complementary information to the ²H NMR data. The substitution of a proton with a deuterium atom at the C-2 position leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. openochem.org This absence of a signal at the expected chemical shift for the C-2 proton is strong evidence of successful deuteration at that site.

A classic experiment to confirm the structure, particularly the presence of the hydroxyl (-OH) group, is the deuterium exchange or "D₂O shake" experiment. libretexts.orglibretexts.org In this procedure, a few drops of deuterium oxide (D₂O) are added to the NMR sample. libretexts.orgquizlet.com The labile proton of the alcohol's hydroxyl group rapidly exchanges with the deuterium from D₂O. openochem.orglibretexts.org Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the -OH proton disappears from the spectrum. studymind.co.uk This confirms the assignment of the -OH signal and helps to distinguish it from other peaks in the spectrum. quizlet.com

Mass Spectrometry (MS) Applications in Isotopic Analysis and Compound Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the analysis of isotopically labeled compounds, providing confirmation of deuterium incorporation and enabling studies of molecular structure and dynamics.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This precision is critical for confirming the incorporation of deuterium. The mass of a deuterium atom (2.014102 Da) is slightly more than twice the mass of a protium (B1232500) atom (1.007825 Da). wikipedia.org

For this compound, HRMS can easily distinguish it from its non-deuterated counterpart, isobutanol (2-Methylpropan-1-ol). The single deuterium substitution results in a predictable mass increase. By comparing the experimentally measured exact mass to the theoretical calculated mass, HRMS provides unambiguous confirmation of the successful isotopic labeling and the number of deuterium atoms incorporated into the molecule.

Table 2: Theoretical Exact Masses for Isobutanol and its Deuterated Analog

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| Isobutanol | C₄H₁₀O | 74.07316 |

| This compound | C₄H₉DO | 75.07944 |

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of molecules in solution. nih.gov While extensively used for large biomolecules like proteins, its principles can also be applied to small molecules containing labile protons, such as the hydroxyl proton in an alcohol. nih.gov

In an HDX-MS experiment, the molecule of interest is exposed to a deuterated solvent (e.g., D₂O). nih.gov Labile hydrogens, such as the one in the -OH group of this compound, will exchange with deuterium from the solvent over time. The rate of this exchange can provide information about the hydrogen's solvent accessibility and the local chemical environment. americanlaboratory.comresearchgate.net By quenching the exchange reaction at various time points and analyzing the mass increase via MS, a profile of the exchange kinetics can be built. acs.org For this compound and its derivatives, this could be used to study how factors like solvent composition, temperature, or interactions with other molecules affect the dynamics and accessibility of the hydroxyl group. nih.gov

Compound-Specific Isotope Analysis (CSIA) is a technique used to determine the isotopic ratio of individual compounds within a complex mixture. enviro.wikitersusenv.com It typically involves coupling a separation technique, such as gas chromatography (GC), with an isotope ratio mass spectrometer (IRMS). stratochem.com

This method is particularly valuable for tracing the fate of labeled compounds in environmental, biological, or chemical systems. itrcweb.org For example, if this compound were introduced into a complex environmental sample, CSIA could be used to separate it from other volatile organic compounds and precisely measure its ²H/¹H ratio. tersusenv.com This allows for the tracking of the labeled compound and its degradation products, providing insights into reaction pathways and mechanisms. enviro.wiki As chemical or biological processes often exhibit kinetic isotope effects, where molecules with heavier isotopes react more slowly, monitoring changes in the isotopic ratio with CSIA can be used to demonstrate and quantify the extent of degradation. siremlab.com

Hyphenated Analytical Techniques for Comprehensive Deuterium Analysis (e.g., GC-IRMS)

The precise and accurate determination of deuterium content in isotopically labeled molecules such as this compound is paramount for its application in various scientific fields. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) stands out as a powerful hyphenated technique for the compound-specific isotope analysis (CSIA) of volatile organic compounds, offering high precision for deuterium/hydrogen (D/H) ratio measurements. researchgate.net

In a typical GC-IRMS setup for deuterium analysis, the sample containing this compound is first injected into a gas chromatograph (GC). The GC separates the compound of interest from the sample matrix and other volatile components based on their physicochemical properties as they interact with the stationary phase of the GC column. Following chromatographic separation, the eluted this compound is quantitatively converted into hydrogen (H₂) and deuterated hydrogen (HD) gas. This conversion is achieved through high-temperature pyrolysis (thermal conversion) in a reactor, typically a ceramic tube heated to temperatures exceeding 1400 °C. researchgate.net

The resulting gas mixture is then introduced into the ion source of an isotope ratio mass spectrometer (IRMS). The IRMS measures the ion currents corresponding to H₂ (mass-to-charge ratio m/z = 2) and HD (m/z = 3). The ratio of these ion currents allows for the precise determination of the deuterium enrichment in the original molecule. The results are often expressed in delta (δ) notation (δD), representing the deviation of the sample's isotope ratio from that of a standard, typically Vienna Standard Mean Ocean Water (VSMOW).

The application of GC-IRMS for the analysis of alcohols, including higher alcohols like 2-methylpropan-1-ol (the non-deuterated analog of the target compound), has been demonstrated, particularly in the field of food and beverage authentication. researchgate.net These studies establish the capability of GC-IRMS to provide high-precision isotope ratio data for this class of compounds.

Research Findings and Method Validation:

While specific research focusing exclusively on the comprehensive GC-IRMS analysis of this compound is not extensively available in publicly accessible literature, the principles and validation data from analogous compounds, such as deuterated and non-deuterated ethanol (B145695) and other higher alcohols, provide a strong basis for its analytical characterization. Method validation for GC-IRMS typically involves assessing parameters such as precision, accuracy, linearity, and potential for isotopic fractionation.

An inter-laboratory comparison for the δ¹³C measurements of selected organic compounds for the development of an isotopic Grob-test mixture provides insight into the reproducibility of GC-IRMS measurements across different laboratories. researchgate.net Such studies are crucial for establishing standardized methods and reference materials for stable isotope analysis. The validation of GC-IRMS techniques for the analysis of other organic compounds has shown that with proper calibration and quality control, high precision and accuracy can be achieved. researchgate.net

Interactive Data Table: Typical Analytical Parameters for GC-IRMS D/H Analysis of Alcohols

Below is a representative table of typical analytical parameters that would be relevant for the GC-IRMS analysis of this compound, based on established methods for similar compounds.

| Parameter | Typical Value/Condition | Reference |

| Gas Chromatograph | ||

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, HP-INNOWAX) | nih.gov |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness | nih.gov |

| Carrier Gas | Helium | researchgate.net |

| Inlet Temperature | 250 °C | nih.gov |

| Oven Program | Temperature gradient optimized for separation (e.g., 40 °C hold, ramp to 220 °C) | researchgate.net |

| Interface | ||

| Conversion Type | High-Temperature Pyrolysis (Thermal Conversion) | researchgate.net |

| Reactor Temperature | ≥ 1400 °C | researchgate.net |

| Isotope Ratio Mass Spectrometer | ||

| Ion Detection | Faraday cups for m/z 2 (H₂) and 3 (HD) | researchgate.net |

| Reference Standard | Vienna Standard Mean Ocean Water (VSMOW) | researchgate.net |

| Performance | ||

| Precision (δD) | Typically ≤ 2‰ | researchgate.net |

| Accuracy | Established using certified reference materials | researchgate.net |

Isotopic Fractionation Considerations:

A critical aspect of GC-IRMS analysis is the potential for isotopic fractionation during sample preparation, injection, and chromatographic separation. Isotopic fractionation can occur when molecules with different isotopic compositions exhibit slightly different physical or chemical behaviors, leading to a change in the measured isotope ratio. For deuterium-labeled compounds, this effect can be more pronounced than for heavier isotopes like ¹³C. It is essential to ensure that the entire analyte peak is quantitatively converted and transferred to the IRMS to obtain an accurate bulk isotopic composition. myfoodresearch.com The development and use of certified isotopic reference materials are crucial for calibrating the instrumentation and correcting for any systematic fractionation.

Vi. Environmental Fate and Transport Studies of Deuterium Labeled Alcohols

Tracing Degradation Pathways and Transformation Products in Environmental Compartments

The use of deuterium (B1214612) labeling is a highly effective method for tracing the degradation pathways of organic compounds in the environment. By following the deuterium label, researchers can identify the various transformation products that are formed as the parent compound breaks down. For 2-Methylpropyl-2-D1 alcohol, the expected initial step in its aerobic biodegradation pathway is the oxidation of the alcohol group.

This process, typically mediated by microbial alcohol dehydrogenases, would convert the alcohol to its corresponding aldehyde, 2-methylpropanal-2-D1. Subsequent oxidation would then form 2-methylpropanoic-2-D1 acid. These transformation products can be further metabolized by microorganisms. oecd.org

In environmental compartments such as soil and water, these degradation processes occur in situ. Studies on the parent compound, isobutanol, indicate that it will predominantly partition into water and soil upon release. oecd.org The biodegradation in these matrices can lead to a depletion of dissolved oxygen in aquatic systems due to microbial activity. health.state.mn.us

The use of stable isotope tracing allows for the unambiguous identification of metabolites derived from the original labeled compound, distinguishing them from naturally occurring background chemicals. This is crucial for accurately mapping the metabolic pathways and understanding the fate of the substance.

Table 1: Postulated Aerobic Degradation Pathway of this compound and its Key Transformation Products

| Step | Reactant | Enzyme/Process | Product | Environmental Compartment |

| 1 | This compound | Microbial Alcohol Dehydrogenase | 2-Methylpropanal-2-D1 | Soil, Water |

| 2 | 2-Methylpropanal-2-D1 | Microbial Aldehyde Dehydrogenase | 2-Methylpropanoic-2-D1 acid | Soil, Water |

| 3 | 2-Methylpropanoic-2-D1 acid | Further Microbial Metabolism | CO₂, H₂O, Biomass | Soil, Water |

This table is based on the known degradation pathways of isobutanol and illustrates the expected transformation products for the deuterated analogue.

Isotopic Fractionation as a Diagnostic Marker for Environmental Transformation Processes

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. During biodegradation, microorganisms often preferentially metabolize molecules containing the lighter isotope (¹H) over those with the heavier isotope (²H or D). This results in the remaining, undegraded pool of the contaminant becoming progressively enriched in the heavier isotope. nih.gov

This principle, known as Compound-Specific Isotope Analysis (CSIA), is a powerful tool for assessing the extent of biodegradation of a contaminant in the field. nih.gov For this compound, the initial enzymatic attack on the C-D bond at the 2-position would be the rate-limiting step subject to a primary kinetic isotope effect. As biodegradation proceeds, the ratio of deuterium to hydrogen (D/H) in the residual this compound would increase.

The magnitude of this isotopic enrichment (expressed as an enrichment factor, ε) can provide insights into the specific degradation mechanism at play. Different degradation pathways, such as oxidation versus hydrolysis, exhibit distinct enrichment factors. uw.edu For instance, oxidative pathways often show different fractionation patterns compared to reductive pathways. nih.gov By measuring the isotopic composition of the contaminant over time or along a groundwater flow path, it is possible to quantify the extent of natural attenuation and identify the dominant degradation processes.

Table 2: Representative Isotopic Enrichment Factors for Biodegradation of Organic Pollutants

| Compound | Degradation Pathway | Isotope Pair | Enrichment Factor (ε) | Reference |

| Benzene | Anaerobic Biodegradation | ²H/¹H | +39‰ to +146‰ | nih.gov |

| 1,2-Dichloroethane | Aerobic Oxidation | ¹³C/¹²C | -3.9 ± 0.6‰ | uw.edu |

| 1,2-Dichloroethane | Hydrolytic Dehalogenation | ¹³C/¹²C | -29.2 ± 1.9‰ | uw.edu |

| 3-Nitrophenol | Reductive Pathway | ¹⁵N/¹⁴N | -22 ± 0.2‰ | nih.gov |

This table provides examples of isotopic fractionation from studies on other organic compounds to illustrate the principle. Specific data for this compound is not available.

Vii. Broader Applications in Organic Synthesis and Materials Science Research

2-Methylpropyl-2-D1 Alcohol as a Key Precursor and Building Block in Complex Organic Molecule Synthesis

In organic synthesis, the construction of complex molecules often relies on a stepwise approach using smaller, well-defined building blocks. Isotopically labeled compounds, such as this compound, are instrumental as precursors in this context. By incorporating deuterium (B1214612) into a foundational molecule, chemists can synthesize more elaborate structures that carry the isotopic label at a specific position. This strategy is fundamental for several advanced applications.

The synthesis of deuterium-labeled organic compounds is of growing interest due to their widespread use in pharmacological, chemical, and environmental research. epo.org Complex molecules containing deuterium are invaluable for:

Mechanistic Studies: Deuterium labeling allows researchers to track the transformation of specific parts of a molecule through a reaction sequence, providing critical insights into complex chemical transformations. synmr.inscielo.org.mx

Metabolic Pathway Analysis: In pharmaceutical and biochemical research, deuterated compounds are used to trace the metabolic fate of molecules within biological systems. synmr.in By tracking the deuterium label, scientists can understand how drug candidates are absorbed, distributed, metabolized, and excreted.

Internal Standards: Deuterated molecules are widely used as internal standards for quantitative analysis by mass spectrometry. epo.org Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished, enabling precise quantification in complex matrices like blood or urine. epo.org

The general strategy for creating complex alcohols involves the oxidation of a simple alcohol to a carbonyl compound (an aldehyde or ketone), followed by reaction with an organometallic reagent to form a new carbon-carbon bond and a more complex alcohol. youtube.com By starting with a deuterated precursor like this compound, this fundamental synthetic sequence can be employed to build larger, more complex molecules with a deuterium atom at a predetermined site.

Development of New Reactions and Catalytic Systems Utilizing Deuterium-Labeled Substrates

Deuterium-labeled compounds are essential for elucidating reaction mechanisms and for pioneering new catalytic processes. The primary tool for this is the Kinetic Isotope Effect (KIE), which measures the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. scielo.org.mx Consequently, if a C-H bond is broken during the rate-determining step of a reaction, the reaction will proceed significantly slower when that hydrogen is replaced with deuterium. wikipedia.org By comparing the reaction rates of this compound with its non-deuterated (protiated) analogue, chemists can determine the involvement of the C-H bond at the deuterated position in the reaction's key step. nih.gov This information is crucial for optimizing existing reactions and designing new, more efficient ones.

The demand for selectively deuterated molecules has spurred the development of advanced catalytic systems capable of performing hydrogen-deuterium exchange (HDE) reactions with high precision. researchgate.netresearchgate.net A significant area of focus has been the selective deuteration of alcohols. nih.gov Various transition-metal catalysts have been developed to facilitate the exchange of hydrogen atoms at the α-position (the carbon bearing the hydroxyl group) of alcohols using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govrsc.org These methods provide direct access to α-deuterated primary and secondary alcohols, which are important building blocks for deuterated drugs and other specialty chemicals. researchgate.netnih.gov

| Catalyst Type | Common Metals | Deuterium Source | Key Features and Selectivity | Reference |

|---|---|---|---|---|

| Iridium(III)-Bipyridonate Complexes | Iridium (Ir) | D₂O | High chemoselectivity for α-position on primary and secondary alcohols. Tolerant of various functional groups. | nih.govrsc.org |

| Palladium Single-Atom Catalyst (SAC) | Palladium (Pd) | D₂ | Achieves high deuterium incorporation (up to 95%) with exceptional α-site selectivity for benzylic alcohols. | researchgate.netresearchgate.net |

| Ruthenium-on-Carbon (Ru/C) | Ruthenium (Ru) | D₂O | Enables regiospecific and efficient deuterium incorporation at α-positions of alcohols. | nih.gov |

| Molybdocene Complexes | Molybdenum (Mo) | D₂O | Catalyzes H/D exchange at the carbon center of alcohols via C-H bond activation. | nih.gov |

| Manganese/Iron Pincer Catalysts | Manganese (Mn), Iron (Fe) | D₂O | Utilizes a "borrowing hydrogen" mechanism to deuterate at both α and β carbon atoms of alcohols. | nih.gov |

Applications in Polymer Science and the Creation of Deuterated Materials

Deuterated compounds are central to advancements in polymer science and materials research, primarily through their use in conjunction with neutron scattering techniques. researchgate.netsci-hub.se Neutrons interact differently with hydrogen and deuterium nuclei; the neutron scattering length of hydrogen is -3.74 fm, while that of deuterium is +6.67 fm. nih.govcambridge.org This large difference creates a high "contrast" between protiated and deuterated molecules, which can be exploited to study the structure and dynamics of polymers in ways that are impossible with other methods like X-ray scattering. cambridge.orgnih.gov

By polymerizing deuterated monomers, which can be synthesized from precursors like this compound, researchers can create selectively labeled polymers. europa.eusine2020.eu For instance, a small amount of a deuterated polymer can be blended with its identical, non-deuterated counterpart. In a small-angle neutron scattering (SANS) experiment, only the deuterated chains are "visible," allowing for direct measurement of single-chain conformation in the bulk amorphous state. cambridge.orgnih.gov This technique has been fundamental to verifying theories of polymer physics.

The applications of deuterated polymers and materials are diverse:

Structural Characterization: Determining the arrangement and conformation of polymer chains in blends, solutions, and complex nanostructures. nih.gov

Dynamic Studies: Investigating polymer chain dynamics, such as diffusion and relaxation, which are critical for understanding material properties. nih.gov

Optoelectronic Materials: In organic electronics, replacing C-H bonds with stronger C-D bonds can increase the stability and lifetime of active layer materials in devices like OLEDs. scielo.org.mx

Infrared Optics: The synthesis of deuterated, sulfurated, proton-free glassy polymers is a route to creating new optical materials that are transparent in the mid-wave infrared (MWIR) range. azimuth-corp.com

The synthesis of deuterated polymers typically starts with the creation of deuterated monomers. europa.eusine2020.eu While sometimes challenging, this approach provides precise control over the location and level of deuterium incorporation, which is essential for quantitative analysis. researchgate.netsci-hub.se

| Area of Impact | Description | Primary Analytical Technique | Reference |

|---|---|---|---|

| Contrast Variation | The large difference in neutron scattering length between H and D allows selective visualization of labeled components in a multi-component system. | Small-Angle Neutron Scattering (SANS) | nih.govcambridge.orgeuropa.eu |

| Chain Conformation Studies | Enables direct measurement of the size and shape of individual polymer chains in bulk or concentrated solutions. | SANS | cambridge.orgnih.gov |

| Phase Morphology | Allows for detailed characterization of the phase separation and domain sizes in polymer blends and block copolymers. | SANS | nih.gov |

| Enhanced Material Stability | The stronger C-D bond compared to the C-H bond can improve the thermal and photochemical stability of polymers used in devices. | Device Lifetime Testing | scielo.org.mx |

| Infrared Transparency | Replacing C-H bonds, which absorb strongly in the infrared, with C-D bonds shifts the absorption to lower frequencies, creating transparency windows. | Infrared Spectroscopy | azimuth-corp.com |

Viii. Future Research Directions and Emerging Methodologies for Deuterium Labeled Compounds

Development of Novel, Highly Efficient, and Sustainable Deuteration Strategies

The synthesis of deuterated compounds is moving away from traditional methods towards more advanced and sustainable catalytic strategies. Historically, the preparation of deuterated alcohols involved the reduction of corresponding aldehydes or ketones using stoichiometric deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). While effective, these methods often require multiple steps, are costly, and generate significant hazardous waste.

Future research is centered on direct, chemoselective, and catalytic hydrogen isotope exchange (HIE) reactions. nih.gov These methods offer a more efficient and economical pathway to deuterated molecules by using readily available non-deuterated starting materials. nih.gov A key development is the use of transition-metal catalysts, such as those based on iridium and ruthenium, which can selectively replace specific hydrogen atoms with deuterium (B1214612). nih.gov For instance, iridium(III)-bipyridonate catalysts have been successfully used for the α-selective deuteration of primary and secondary alcohols, using deuterium oxide (D₂O) as an inexpensive and environmentally benign deuterium source. nih.govrsc.org This approach is highly attractive as it can improve the metabolic stability of pharmaceuticals, many of which contain alcohol moieties susceptible to metabolism. nih.gov

Another emerging strategy is the single-electron transfer (SET) reductive deuteration of aromatic esters, which provides α,α-dideuterio benzyl (B1604629) alcohols with high levels of deuterium incorporation (>95%). organic-chemistry.org This method also utilizes D₂O as the deuterium source and is noted for its operational simplicity and tolerance of various functional groups. organic-chemistry.org These catalytic and HIE-based approaches represent a significant step forward, offering higher efficiency and sustainability compared to older stoichiometric methods.

Comparison of Deuteration Strategies for Alcohols

| Strategy | Deuterium Source | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Reduction | NaBD₄, LiAlD₄ | Stoichiometric reduction of carbonyls | Well-established procedures | Costly, multi-step, hazardous waste generation |

| Catalytic H/D Exchange | D₂O | Iridium or Ruthenium catalysis | High efficiency, atom economy, uses benign D₂O nih.gov | Catalyst sensitivity and cost may be factors |

| Reductive Deuteration | D₂O | Single-electron transfer (SET) mechanism | High deuterium incorporation, mild conditions organic-chemistry.org | Primarily demonstrated for aromatic esters organic-chemistry.org |

Integration of Advanced Spectroscopic and Imaging Modalities for Enhanced Resolution of Deuterated Metabolites

The detection and analysis of deuterated compounds are critical for their application. Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for characterizing these molecules. wikipedia.org Future directions involve integrating these powerful techniques to achieve unprecedented resolution and sensitivity in complex biological systems.

Deuterium labeling significantly enhances detection in both MS and NMR. In mass spectrometry, the mass difference between hydrogen and deuterium allows for clear differentiation and quantification of labeled versus unlabeled molecules, which is vital for metabolic studies. scispace.com In NMR spectroscopy, deuterated compounds offer several advantages. The use of deuterated solvents is standard practice to avoid overwhelming signals from the solvent itself, allowing for clearer spectra of the analyte. fiveable.meinnovachem.frtcichemicals.com Furthermore, specialized techniques like deuterium NMR can directly probe the deuterium nuclei, providing unique structural and dynamic information about molecules, which is particularly useful in solid-state samples or for verifying the extent of deuteration. youtube.com

The integration of these methods with advanced imaging technologies is a burgeoning area of research. Techniques like positron emission tomography (PET) can utilize isotopically labeled molecules to visualize metabolic processes in real-time within living organisms. musechem.com By combining the quantitative power of MS and the structural insights from NMR with the spatial information from imaging, researchers can build a more complete picture of how deuterated compounds like 2-Methylpropyl-2-D1 alcohol are absorbed, distributed, metabolized, and excreted (ADME). scispace.com This multi-modal approach is essential for drug development and for understanding complex biochemical pathways. clearsynth.comfiveable.me

Role of Advanced Spectroscopy in Analyzing Deuterated Compounds

| Technique | Principle of Detection | Advantages for Deuterated Compounds | Applications |

|---|---|---|---|

| Mass Spectrometry (MS) | Detects mass-to-charge ratio | Clear mass shift allows for easy tracking and quantification scispace.com | Metabolomics, pharmacokinetics, ADME studies symeres.com |

| Nuclear Magnetic Resonance (NMR) | Detects nuclear spin properties | Enhanced spectral resolution, use of deuterated solvents reduces background, specialized deuterium NMR fiveable.meyoutube.com | Structural elucidation, mechanistic studies, purity analysis fiveable.mesymeres.com |

| Infrared (IR) Spectroscopy | Detects molecular vibrations | C-D bond vibrations appear in a distinct region from C-H bonds wikipedia.org | Confirming the presence and position of deuterium labels wikipedia.orged.gov |

Expansion of Applications in Advanced Systems Biology and Multi-Omics Research

Isotopically labeled compounds are foundational to systems biology, which seeks to understand the complex interactions within biological systems. The ability to trace the metabolic fate of molecules is crucial for constructing accurate models of cellular networks. scispace.comfiveable.me The future will see an expanded role for deuterium-labeled compounds in multi-omics research, an approach that integrates data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of an organism's state. nih.govrsc.org

In metabolomics and proteomics, stable isotope labeling is a key technique for quantifying changes in metabolite and protein levels under different conditions. symeres.com Deuterium-labeled compounds can serve as internal standards for precise quantification or as tracers to follow metabolic fluxes through complex pathways. scispace.comfiveable.me This allows researchers to understand how genetic or environmental perturbations affect the entire metabolic network. scispace.com For example, by introducing a deuterated substrate into a cell culture, scientists can track the label as it is incorporated into various downstream metabolites, mapping out active pathways and measuring their rates. fiveable.me

The integration of data from these labeling experiments with genomic and transcriptomic data allows for a deeper understanding of disease mechanisms. mdpi.commdpi.com For instance, a multi-omics study of a neurodegenerative disease might use deuterium labeling to identify altered metabolic pathways and then correlate these changes with specific gene expression patterns or genetic mutations. nih.gov This integrated approach can help identify novel biomarkers for disease diagnosis and pinpoint new targets for therapeutic intervention. mdpi.commdpi.com As high-throughput analytical technologies continue to advance, the use of deuterated tracers will become even more central to building comprehensive, predictive models of health and disease. nih.gov

Applications of Deuterium Labeling in Multi-Omics Fields

| Omics Field | Role of Deuterium-Labeled Compounds | Research Goal |

|---|---|---|

| Metabolomics | Tracers for metabolic flux analysis; internal standards for quantification scispace.comsymeres.com | Mapping metabolic pathways, quantifying metabolite pools |

| Proteomics | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) variants; standards for protein quantification symeres.com | Quantifying protein expression and turnover rates |

| Pharmacokinetics (DMPK) | Tracers to study Absorption, Distribution, Metabolism, and Excretion (ADME) symeres.com | Understanding drug fate and improving drug design clearsynth.com |

| Systems Biology | Probes to perturb and trace pathways within complex biological networks scispace.com | Building predictive models of cellular and organismal function |

Contributions to Green Chemistry Principles and Sustainable Synthetic Practices

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. yale.edusigmaaldrich.com The development of new deuteration methodologies is increasingly aligned with this philosophy. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov

The shift from stoichiometric reagents like LiAlD₄ to catalytic systems embodies several green chemistry principles. acs.org

Prevention of Waste: Catalytic reactions, by their nature, generate far less waste than stoichiometric ones because the catalyst is used in small amounts and can facilitate many reaction cycles. epa.govacs.org

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. yale.edu HIE reactions using D₂O as the deuterium source have excellent atom economy, as the only byproduct is H₂O. nih.gov

Use of Safer Solvents and Auxiliaries: D₂O is a non-toxic and environmentally benign solvent and reagent, making it a much safer alternative to pyrophoric metal hydrides and the organic solvents required for their use. yale.edu

Design for Energy Efficiency: Many modern catalytic deuteration reactions can be conducted at or near ambient temperature and pressure, reducing the energy requirements of the process. sigmaaldrich.comepa.gov

By focusing on catalytic methods that use benign deuterium sources like D₂O, researchers are not only improving the efficiency and cost-effectiveness of synthesizing labeled compounds like this compound but are also making the entire lifecycle of these important research tools more sustainable. musechem.com This commitment to green chemistry ensures that the pursuit of scientific knowledge does not come at an undue environmental cost. musechem.com

Alignment of Modern Deuteration with Green Chemistry Principles

| Green Chemistry Principle | Application in Deuteration Synthesis |

|---|---|

| Prevention | Catalytic methods minimize waste compared to stoichiometric reagents. epa.gov |

| Atom Economy | Hydrogen Isotope Exchange (HIE) with D₂O maximizes atom incorporation. acs.org |

| Less Hazardous Syntheses | Avoiding hazardous and pyrophoric reagents like LiAlD₄. |

| Safer Solvents | Using D₂O as a benign deuterium source and solvent. yale.edu |

| Catalysis | Employing selective catalytic reagents over stoichiometric ones. epa.govacs.org |

Q & A

Q. What are the key physicochemical properties of 2-Methylpropyl-2-D1 alcohol, and how are they experimentally determined?

The compound exhibits a boiling point of 105.0 ± 8.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g/cm³ , and a molecular weight of 75.128 g/mol . These properties are typically determined using gas chromatography (GC) for boiling point, densitometry for density, and mass spectrometry (MS) or nuclear magnetic resonance (NMR) for isotopic purity validation. Researchers should calibrate instruments against deuterated standards to account for isotopic effects, as small deviations in deuterium substitution can alter physical properties.

Q. What synthetic routes are available for preparing this compound, and what are their advantages and limitations?

Synthesis often involves isotopic labeling via catalytic deuteration of precursors like isobutylene oxide or reduction of deuterated ketones. For example, acid-catalyzed hydration of deuterated alkenes (e.g., 2-methylpropene-D2) can yield the target compound. Key challenges include minimizing isotopic scrambling and ensuring regioselectivity. Researchers should employ controlled reaction conditions (e.g., low temperatures, deuterated solvents) and validate purity via NMR or infrared (IR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the isotopic purity of this compound?

High-resolution ¹H NMR and ²H NMR are critical for confirming deuterium placement and quantifying isotopic enrichment. IR spectroscopy can identify O-H/D stretching vibrations (~3600 cm⁻¹ for O-H vs. ~2600 cm⁻¹ for O-D). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion fragmentation patterns to distinguish isotopic variants. Cross-validation using multiple techniques is recommended to address potential artifacts .

Advanced Research Questions

Q. How does the deuterium substitution in this compound influence its kinetic isotope effects (KIEs) in organic reactions?

Deuterium at the β-position can induce primary kinetic isotope effects (e.g., in oxidation or elimination reactions), slowing reaction rates by up to 7–10-fold due to stronger C-D bonds. For example, in alcohol dehydrogenase-catalyzed oxidations, the KIE (k_H/k_D) can be quantified via competitive experiments using labeled and unlabeled substrates. Researchers must control pH, temperature, and enzyme activity to isolate isotopic effects from other variables .

Q. What methodologies are recommended for analyzing vapor-liquid equilibrium (VLE) data of this compound in binary mixtures?

VLE data collection should follow protocols outlined in DECHEMA’s Vapor-Liquid Equilibrium Data Collection series, which standardizes measurements using ebulliometry or static cell methods. For deuterated alcohols, corrections for isotopic volatility differences are essential. Activity coefficients (e.g., Margules or Wilson models) can be derived from experimental data to predict phase behavior. Researchers should report uncertainties in temperature (±0.1°C) and composition (±0.005 mole fraction) .

Q. How can researchers address discrepancies in reported thermodynamic properties of deuterated alcohols like this compound?

Systematic reviews and meta-analyses, as described in alcohol research protocols, should be applied. For example, inconsistencies in boiling points may arise from variations in isotopic purity or measurement techniques. Researchers should:

- Cross-reference data against certified standards (e.g., NIST reference materials).

- Use sensitivity analyses to assess the impact of isotopic enrichment levels (±5% D).

- Validate findings through independent replication studies .

Q. What strategies optimize the use of this compound as a tracer in metabolic or environmental studies?

Isotope ratio mass spectrometry (IRMS) paired with ¹³C-NMR or LC-MS/MS is effective for tracing deuterium in biological systems. For environmental applications, researchers should account for isotopic exchange with water or solvents. Dose-response experiments should include controls for natural abundance deuterium and background contamination. Stability tests under varying pH and temperature conditions are critical .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., boiling point ranges), apply the Cochrane Risk of Bias Tool to assess study quality, focusing on measurement precision and sample preparation protocols .

- Experimental Design : For kinetic studies, use a two-step verification process : (1) pilot experiments to establish baseline reaction rates and (2) isotopic labeling to isolate KIEs. Ensure blinding in data analysis to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.